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Compound of Interest

Compound Name: 3-(Pyridin-2-yloxy)benzaldehyde

Cat. No.: B164669

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(Pyridin-2-yloxy)benzaldehyde is a versatile bifunctional molecule holding significant
interest in medicinal chemistry and materials science. Its structure, incorporating a reactive
aldehyde, a flexible ether linkage, and a nitrogen-containing pyridine ring, makes it a valuable
scaffold for the synthesis of novel compounds with potential biological activity. A thorough
understanding of its spectral characteristics is paramount for its identification, purity
assessment, and the structural elucidation of its derivatives.

This in-depth technical guide provides a comprehensive analysis of the expected Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-(Pyridin-2-
yloxy)benzaldehyde. While experimental spectra for this specific compound are not readily
available in public databases, this guide will leverage established principles of spectroscopy
and data from analogous structures to predict and interpret its spectral features. This approach
serves as a robust framework for researchers working with this and similar molecules.

Molecular Structure and Predicted Spectral Features

The structure of 3-(Pyridin-2-yloxy)benzaldehyde, with the IUPAC name 3-(pyridin-2-
yloxy)benzaldehyde and CAS number 137386-78-8, is fundamental to understanding its
spectral output. The molecule consists of a benzaldehyde ring substituted at the 3-position with
a pyridin-2-yloxy group.
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Caption: Molecular structure of 3-(Pyridin-2-yloxy)benzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule.

'H NMR Spectroscopy

Theoretical Principles: The chemical shift (8) of a proton in tH NMR is influenced by its local
electronic environment. Electron-withdrawing groups deshield protons, shifting their signals
downfield (to higher ppm values), while electron-donating groups shield them, causing an
upfield shift. Spin-spin coupling between adjacent, non-equivalent protons leads to the splitting
of signals into multiplets, with the multiplicity described by the n+1 rule.

Predicted *H NMR Spectrum of 3-(Pyridin-2-yloxy)benzaldehyde:
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Experimental Protocol for tH NMR Acquisition:

o Sample Preparation: Dissolve 5-10 mg of 3-(Pyridin-2-yloxy)benzaldehyde in
approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls or DMSO-de) in a clean NMR
tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).

¢ Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer on
the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.

o Data Acquisition: Acquire the spectrum using standard parameters, such as a 30° pulse
angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.

o Data Processing: Apply a Fourier transform to the free induction decay (FID), phase correct
the spectrum, and calibrate the chemical shift scale using the TMS signal. Integrate the
signals and analyze the multiplicities and coupling constants.

Sample Preparation NMR Spectrometer Data Acquisition & Processing

Dissolve Sample in

Deuterated Sovent ——™ Add TMS Standard ——» Transfer to NMR Tube ——> Insert Sample ——> Lock and Shim —— Acquire FID —— Fourier Transform —— Phase and Calibrate ——» Analyze Spectrum
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Caption: Workflow for *H NMR data acquisition.

3C NMR Spectroscopy

Theoretical Principles: The chemical shifts of carbon atoms in 13C NMR are also dependent on

their electronic environment. Carbons bonded to electronegative atoms, such as oxygen and

nitrogen, are deshielded and appear at higher chemical shifts. Carbonyl carbons are

particularly deshielded.

Predicted 3C NMR Spectrum of 3-(Pyridin-2-yloxy)benzaldehyde:
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Infrared (IR) Spectroscopy

Theoretical Principles: IR spectroscopy measures the absorption of infrared radiation by a
molecule, which corresponds to vibrational transitions of its bonds. Specific functional groups
have characteristic absorption frequencies.

Predicted IR Spectrum of 3-(Pyridin-2-yloxy)benzaldehyde:

) . Predicted ) o
Vibrational Mode Intensity Justification
Wavenumber (cm—1)

This is a characteristic
C=0 stretch and intense
1690 - 1710 Strong ]
(aldehyde) absorption for an

aromatic aldehyde.

Multiple bands are

C=C stretch )
] 1450 - 1600 Medium to Strong expected due to the
(aromatic) o
two aromatic rings.
Aromatic ethers show
C-O-C stretch (aryl 1200 - 1300 a strong C-O
. Strong : I
ether) (asymmetric) stretching band in this
region.
C-H stretch (aromatic) 3000 - 3100 Medium to Weak
Two weak bands are
C-H stretch ) often observed for the
2720 - 2820 Weak to Medium
(aldehyde) aldehyde C-H stretch
(Fermi resonance).
The pattern of these
out-of-plane bending
) vibrations can provide
C-H bend (aromatic) 690 - 900 Strong

information about the
substitution pattern of

the aromatic rings.

Experimental Protocol for FTIR-ATR Acquisition:
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e Background Scan: Record a background spectrum of the clean ATR crystal.

o Sample Application: Place a small amount of the solid 3-(Pyridin-2-yloxy)benzaldehyde
onto the ATR crystal.

o Pressure Application: Apply pressure to ensure good contact between the sample and the
crystal.

e Sample Scan: Acquire the IR spectrum of the sample.

e Cleaning: Thoroughly clean the ATR crystal after analysis.

Mass Spectrometry (MS)

Theoretical Principles: In electron ionization mass spectrometry (EI-MS), a molecule is
bombarded with high-energy electrons, leading to the formation of a molecular ion (M*") and
subsequent fragmentation. The fragmentation pattern is characteristic of the molecule's
structure.

Predicted Mass Spectrum of 3-(Pyridin-2-yloxy)benzaldehyde:

e Molecular lon (M*'): The molecular ion peak is expected at an m/z corresponding to the
molecular weight of the compound (199.21 g/mol).

o Key Fragmentation Pathways:

o Loss of H (M-1): A peak at m/z 198 is expected due to the loss of the aldehydic hydrogen
radical.

o Loss of CHO (M-29): A significant peak at m/z 170 is anticipated from the loss of the
formyl radical.

o Cleavage of the Ether Bond: Fragmentation of the C-O ether bond can lead to ions
corresponding to the pyridinoxy radical (m/z 94) and the benzaldehyde cation (m/z 105),
or the pyridinyl cation (m/z 78) and the 3-formylphenoxide radical. The relative intensities
will depend on the stability of the resulting fragments.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b164669?utm_src=pdf-body
https://www.benchchem.com/product/b164669?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164669?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Pyridine Ring Fragmentation: The pyridine ring itself can undergo characteristic
fragmentation, often involving the loss of HCN (m/z 27).

[M]*" (m/z 199)
([M-H]+ (m/z 198)) ([M-CHO]+ (m/z 170)) ([C5H4NO]+ (m/z 95))

Click to download full resolution via product page

Ether Cleavage

[C7Hs0]* (m/z 105)

Caption: Predicted major fragmentation pathways for 3-(Pyridin-2-yloxy)benzaldehyde in EI-
MS.

Experimental Protocol for Mass Spectrometry:

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solids or after separation by gas chromatography
(GC-MS).

« lonization: lonize the sample using electron impact (El) with a standard energy of 70 eV.

o Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole or time-of-flight).

o Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectral
data for 3-(Pyridin-2-yloxy)benzaldehyde. By understanding the fundamental principles of
each spectroscopic technique and leveraging data from analogous structures, researchers can
confidently interpret the spectral features of this important molecule. The provided protocols
offer a standardized approach to data acquisition, ensuring the generation of high-quality and
reproducible results. This guide serves as a valuable resource for scientists and professionals
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in the fields of chemical synthesis, drug discovery, and materials science, facilitating the
accurate characterization and utilization of 3-(Pyridin-2-yloxy)benzaldehyde in their research
endeavors.

« To cite this document: BenchChem. [A Technical Guide to the Spectral Analysis of 3-(Pyridin-
2-yloxy)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b164669#3-pyridin-2-yloxy-benzaldehyde-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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